5-Bromo-2,3-dichlorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIAMAMGNCIAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501009-14-9 | |
| Record name | 5-bromo-2,3-dichlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 5 Bromo 2,3 Dichlorobenzoic Acid
Regioselective Synthesis Strategies
Regioselective synthesis is paramount in constructing complex aromatic molecules. The choice of strategy depends on the directing effects of the functional groups on the starting material and the desired position for the new substituent.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing functional groups onto an aromatic ring. In the synthesis of 5-bromo-2,3-dichlorobenzoic acid, the most direct approach involves the electrophilic bromination of 2,3-dichlorobenzoic acid.
The regiochemical outcome of this reaction is controlled by the cumulative directing effects of the substituents already on the ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group, while the chlorine atoms (-Cl) are deactivating but ortho-, para-directing groups. For the bromination of 2,3-dichlorobenzoic acid, the potential positions for substitution are C4, C5, and C6.
Position 4: This position is para to the C2-chloro group and meta to the C3-chloro and the carboxylic acid groups.
Position 5: This position is para to the C3-chloro group, meta to the C2-chloro group, and meta to the carboxylic acid group.
Position 6: This position is ortho to both the C2-chloro group and the carboxylic acid group, making it sterically hindered.
The directing effects of the two chlorine atoms and the carboxylic acid group converge to favor substitution at the C5 position, which is para to one chlorine and meta to the other substituents, leading to the formation of this compound. A similar regioselectivity is observed in the bromination of 2,4-dichlorobenzoic acid, which yields 5-bromo-2,4-dichlorobenzoic acid. chemicalbook.com
A representative method for such a transformation involves treating the dichlorobenzoic acid precursor with a brominating agent in the presence of a catalyst. chemicalbook.com
Table 1: Example Reaction Conditions for Electrophilic Bromination of a Dichlorobenzoic Acid Analog
| Parameter | Details | Source |
|---|---|---|
| Starting Material | 2,4-Dichlorobenzoic acid | chemicalbook.com |
| Reagents | Bromine, Sulfur | chemicalbook.com |
| Solvent/Medium | Chlorosulfonic acid | chemicalbook.com |
| Temperature | 70°C | chemicalbook.com |
| Reaction Time | 16 hours | chemicalbook.com |
Directed ortho metalation (DoM) is a powerful regioselective strategy that utilizes a directing metalation group (DMG) to deliver an organometallic base to a specific ortho-position, leading to deprotonation. The resulting aryl-metal species can then be quenched with an electrophile. The carboxylic acid group, after deprotonation to a carboxylate, is an effective DMG.
When applied to a benzoic acid derivative, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) typically results in lithiation at the position ortho to the carboxylate. For 2,3-dichlorobenzoic acid, the positions ortho to the carboxylate are C2 and C6. Since the C2 position is already substituted with a chlorine atom, DoM would selectively direct functionalization to the C6 position.
Therefore, while DoM is a potent tool for achieving ortho-functionalization, it would not be the method of choice for introducing a bromine atom at the C5 position to synthesize this compound. This methodology is more suitable for preparing the 6-substituted isomer.
Often, the target molecule is inaccessible through a single, direct transformation of a simple precursor. In such cases, multi-step synthetic sequences are designed to build the molecule logically, installing functional groups in a controlled order.
It is crucial to note that while this pathway is effective for producing 5-bromo-2-chlorobenzoic acid, it does not yield the target compound of this article, this compound, as it lacks the chlorine atom at the C3 position. An analogous route for the target compound would require starting with 2,3-dichlorotoluene (B105489) or 2,3-dichlorobenzoic acid.
A common and reliable strategy in organic synthesis is to construct a functionalized aromatic aldehyde or alcohol and then perform a final oxidation step to generate the carboxylic acid. This approach can be applied to the synthesis of this compound.
The required precursor, 5-bromo-2,3-dichlorobenzaldehyde, could potentially be synthesized from 2,3-dichlorobenzaldehyde (B127699) via electrophilic bromination. The synthesis of 2,3-dichlorobenzaldehyde itself can be achieved from 2,3-dichlorotoluene through a sequence involving radical bromination of the methyl group, followed by hydrolysis and oxidation. google.comchemicalbook.com
Table 2: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids
| Oxidizing Agent | Description |
|---|---|
| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, effective for a wide range of aldehydes. chemicalbook.com |
| Chromic Acid (H₂CrO₄) | Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones oxidation). |
| Silver(I) Oxide (Ag₂O) | Used in Tollens' reagent, a mild oxidant that selectively oxidizes aldehydes. |
| Hydrogen Peroxide (H₂O₂) | A greener oxidizing agent, often used with a catalyst. google.com |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | A stable, water-soluble, and versatile oxidizing agent. |
Multi-step Synthetic Routes from Precursors
Catalytic Systems and Reaction Conditions in this compound Synthesis
The efficiency and selectivity of synthetic reactions heavily depend on the chosen catalytic system and reaction conditions. For the key transformations discussed in the synthesis of this compound, specific catalysts and conditions are crucial.
For the direct electrophilic bromination of a dichlorobenzoic acid ring, a catalyst is typically required to generate a sufficiently powerful electrophile from molecular bromine. While classic Lewis acids like ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) are common, other systems can also be employed. In the analogous bromination of 2,4-dichlorobenzoic acid, a combination of elemental sulfur in chlorosulfonic acid is used, with the reaction being conducted at an elevated temperature of 70°C. chemicalbook.com
In multi-step syntheses starting from a toluenic precursor like 2,3-dichlorotoluene, the initial benzylic bromination proceeds via a free-radical mechanism . This is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions. google.com
For the subsequent oxidation of an intermediate aldehyde to the final carboxylic acid, various catalytic systems can be utilized. While strong stoichiometric oxidants like KMnO₄ are effective, modern methods often employ catalytic amounts of transition metals or organocatalysts with a terminal oxidant like oxygen or hydrogen peroxide. For instance, the oxidation of 2,3-dichlorobenzyl alcohol to 2,3-dichlorobenzaldehyde can be catalyzed by hydrogen bromide in the presence of hydrogen peroxide. google.com
Table 3: Summary of Catalysts and Conditions in Relevant Synthetic Steps
| Reaction Type | Starting Material (Example) | Catalyst / Key Reagent | Solvent | Temperature | Source |
|---|---|---|---|---|---|
| Electrophilic Bromination | 2,4-Dichlorobenzoic acid | Sulfur / Bromine | Chlorosulfonic acid | 70°C | chemicalbook.com |
| Free-Radical Bromination | 2,3-Dichlorotoluene | Azobisisobutyronitrile (AIBN) | 1,2-Dichloroethane | 75°C | chemicalbook.com |
| Aldehyde Oxidation | 2,3-Dichlorobenzaldehyde | Potassium Permanganate (KMnO₄) | Liquid Ammonia, then HCl | Reflux | chemicalbook.com |
Role of Specific Catalysts (e.g., Sodium Sulfide (B99878) for Impurity Inhibition)
In the synthesis of halogenated benzoic acids, controlling the regioselectivity of the halogenation is critical to minimize the formation of undesirable isomers. For instance, during the bromination of 2-chlorobenzoic acid, the formation of 4-bromo-2-chlorobenzoic acid is a common side reaction. google.comgoogle.com
To address this, specific catalysts are employed to inhibit the formation of such impurities. Research has shown that adding catalysts like sodium sulfide, potassium sulfide, or sodium sulfite (B76179) to the reaction mixture can effectively suppress the generation of the 4-bromo isomer. google.comgoogle.com It is proposed that these sulfur-containing catalysts, which possess reducing properties, influence the position of the incoming sulfo group on the aromatic ring, thereby directing the bromination to the desired position and enhancing the selectivity of the reaction. google.com The use of these catalysts is advantageous due to their wide availability, low cost, and environmentally friendly nature. google.com
The catalyst's role is crucial in achieving a high-purity product, with purities exceeding 99.5% being reported. google.com This high level of purity is often achieved after a single recrystallization step. google.com
Optimization of Temperature, Solvent Systems, and Reagent Stoichiometry for Yield and Purity
The optimization of reaction conditions is a critical aspect of synthesizing this compound and related compounds to maximize yield and purity. Key parameters that are frequently adjusted include temperature, the solvent system, and the stoichiometric ratios of the reagents.
Temperature: The reaction temperature is a significant factor. For example, in the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, the temperature is carefully controlled. One patent describes slowly raising the temperature to 70-75°C and maintaining it for several hours. patsnap.com In another process involving the hydrolysis of an ester intermediate, the temperature is maintained between 40-55°C. google.com The diazotization step in an alternative route is conducted at a much lower temperature, between 0-20°C, to ensure the stability of the diazonium salt. google.com
Solvent Systems: The choice of solvent can significantly impact the reaction's outcome. Dichloromethane (B109758) and toluene (B28343) are commonly used solvents in various steps of the synthesis. google.compatsnap.com For instance, dichloromethane is used as a solvent for the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride. google.com Toluene is employed in the initial reaction of 2-chlorobenzoic acid and also for the recovery of catalysts. google.compatsnap.com The selection of an appropriate solvent is also crucial for the purification of the final product through recrystallization. Solvents such as methanol, ethanol (B145695), and acetonitrile (B52724) have been noted for this purpose. google.com
Reagent Stoichiometry: The molar ratio of reactants is carefully controlled to drive the reaction to completion and minimize side products. In the synthesis using N-bromosuccinimide (NBS) as the brominating agent, the molar ratio of 2-chlorobenzoic acid to NBS and the catalyst (like sodium sulfide) is specified as 1:(0.5-1.5):(0.2-1.0). google.com The precise control of these ratios is essential for achieving high selectivity and yield.
The following table summarizes the optimized conditions from various synthetic routes for related compounds:
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Yield/Purity | Reference |
| Chlorination/Acylation | o-Chlorobenzoic acid | Thionyl chloride, DMF | Toluene | 70-75°C | - | patsnap.com |
| Bromination | 2,4-Dichlorobenzoic acid | Bromine, Sulfur | Chlorosulfonic acid | 70°C | - | chemicalbook.com |
| Hydrolysis | 5-Bromo-2-chlorobenzoic acid ethyl ester | NaOH, HCl | Water | 40-55°C | 91.2% yield, 99.7% purity | google.com |
| Diazotization | 5-Bromo-2-aminobenzoic acid ethyl ester | Sodium nitrite, HCl, Copper powder | Water, Toluene | 0-20°C | - | google.com |
| Bromination | 2-Chlorobenzoic acid | NBS, Sodium sulfide | Sulfuric acid | 10-50°C | >99.5% purity | google.com |
Green Chemistry Approaches in Synthetic Design (e.g., solvent recovery, waste minimization)
Green chemistry principles are increasingly being integrated into the synthesis of this compound and its analogs to reduce the environmental impact of the manufacturing process. uniroma1.it Key areas of focus include solvent recovery and waste minimization.
Solvent Recovery: In several patented synthesis methods, the recovery and reuse of solvents are explicitly mentioned as a means of reducing costs and environmental waste. For example, dichloromethane and toluene, common solvents in these syntheses, are recovered through distillation and reused in subsequent batches. google.comenvironmentclearance.nic.in This practice aligns with the green chemistry principle of using auxiliary substances (e.g., solvents) judiciously and making them benign.
Waste Minimization: Efforts to minimize waste are evident in the development of more efficient synthetic routes that reduce the number of steps and the use of hazardous reagents. For instance, one-pot synthesis methods are favored as they can reduce the need for purification of intermediates, thereby minimizing solvent use and waste generation. google.com
Furthermore, the selection of catalysts that can be recovered and reused contributes to waste reduction. Copper catalysts used in diazotization reactions, for example, can be recovered by filtration and reused. google.com The use of catalysts to improve reaction selectivity, such as sodium sulfide to prevent the formation of unwanted isomers, also contributes to waste minimization by reducing the amount of impure product that needs to be discarded or reprocessed. google.com
Some older synthetic routes have been identified as less environmentally friendly due to the use of hazardous reagents like carbon tetrachloride, boron trichloride, or dangerous reagents like butyllithium, and the generation of significant amounts of fluorine-containing wastewater. scribd.comgoogle.com Newer methods aim to avoid these issues by employing less hazardous materials and designing processes that are more amenable to industrial-scale production with a lower environmental footprint. scribd.com The overarching goal is to develop synthetic pathways that are not only efficient and cost-effective but also sustainable and environmentally responsible. uniroma1.itejcmpr.com
Mechanistic Investigations of this compound Formation
Elucidation of Halogenation Mechanisms (e.g., Electrophilic Aromatic Substitution Dynamics)
The formation of this compound and its isomers primarily proceeds through an electrophilic aromatic substitution mechanism. In this type of reaction, an electrophile (in this case, a bromine species) attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom.
The halogenation of aromatic compounds like dichlorobenzoic acid involves the generation of a potent electrophile from a halogen source. libretexts.org When using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, the acid protonates the NBS, which then generates the highly electrophilic bromonium ion (Br+). google.com
The directing effects of the substituents on the benzene ring play a crucial role in determining the position of bromination. The carboxyl group (-COOH) is a deactivating, meta-directing group, while the chlorine atoms (-Cl) are deactivating but ortho-, para-directing. The interplay of these electronic effects on 2,3-dichlorobenzoic acid would favor the substitution at the 5-position, which is para to the 2-chloro substituent and meta to the 3-chloro and the carboxylic acid group.
The reaction mechanism can be described as a chain reaction involving free radicals, especially when initiated by heat or light. libretexts.org However, in the context of aromatic substitution with a Lewis acid or strong protic acid catalyst, the electrophilic substitution pathway is more dominant.
Understanding Reaction Pathway Intermediates and Transition States
The synthesis of this compound involves several key intermediates and transition states. For instance, in syntheses starting from 5-bromo-2-aminobenzoic acid derivatives, a crucial intermediate is the corresponding diazonium salt. google.comresearchgate.net This diazonium salt is formed through the reaction of the amino group with a nitrous acid source and is then converted to the chloro-substituted product via a Sandmeyer reaction, which proceeds through its own set of intermediates. google.comresearchgate.net
Transition states are high-energy, transient species that exist for a very short time during the conversion of reactants to products. nih.gov In the electrophilic bromination of the aromatic ring, the transition state would involve the partial formation of a bond between a carbon atom of the benzene ring and the bromine atom of the electrophile, with the positive charge delocalized over the ring in a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents on the ring.
In multi-step syntheses, such as those involving the conversion of an ester to a carboxylic acid via hydrolysis, intermediates like the ester itself are stable and can be isolated. google.com The transition state for the hydrolysis would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.
Stereochemical Control in Derivatization Processes
While this compound itself is an achiral molecule, its subsequent derivatization into more complex, chiral molecules, such as certain pharmaceuticals, requires careful control of stereochemistry. The principles of stereochemical control become relevant when this achiral starting material is used to create products with one or more stereocenters.
For instance, if this compound is converted into a derivative that is then used in an asymmetric synthesis, the stereochemical outcome of the subsequent reactions will be of paramount importance. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by employing stereoselective reactions.
The literature on the direct derivatization of this compound with a focus on stereochemical control is specific to the target molecule being synthesized. The design of the synthetic route for a chiral drug molecule starting from this achiral precursor would need to incorporate steps that introduce the desired stereochemistry with high selectivity.
Chemical Reactivity and Derivatization Studies of 5 Bromo 2,3 Dichlorobenzoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functional groups through well-established chemical reactions.
Esterification Reactions
Esterification of 5-bromo-2,3-dichlorobenzoic acid involves the conversion of its carboxylic acid moiety (-COOH) into an ester (-COOR). This is a common transformation to modify the compound's solubility, reactivity, or to protect the carboxylic acid group during subsequent reaction steps. A standard method for this conversion is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. scribd.com A patent for a related compound, 5-bromo-2-chlorobenzoic acid, describes the hydrolysis of its ethyl ester back to the carboxylic acid using sodium hydroxide (B78521) followed by acidification, a reaction that confirms the viability of the corresponding ester linkage. google.com
Amidation and Peptide Coupling Analogues
The carboxylic acid group of this compound can be readily converted into an amide functional group. This transformation is fundamental in the synthesis of a vast array of biologically active molecules. nih.govluxembourg-bio.com The direct reaction of the carboxylic acid with an amine is typically inefficient and requires high temperatures. Therefore, the use of coupling reagents is the most common and effective strategy. nanobioletters.comresearchgate.net
These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions. nih.govgrowingscience.com A variety of coupling agents have been developed, each with specific applications and advantages. Common classes of reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. The choice of reagent and reaction conditions can be tailored to the specific amine and carboxylic acid substrates to ensure high yields and purity. luxembourg-bio.comresearchgate.net For electron-deficient amines, a combination of reagents like EDC, DMAP, and HOBt may be employed to achieve efficient coupling. nih.gov
| Coupling Reagent Class | Examples | Typical Additives | Common Solvents |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | HOBt (1-Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | DCM (Dichloromethane), DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran) |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxypyrrolidinophosphonium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine), Triethylamine (B128534) | DMF, DCM |
| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA, Triethylamine | DMF, NMP (N-Methyl-2-pyrrolidone) |
Reduction to Aldehyde or Alcohol Derivatives
The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde. The outcome of the reduction depends on the choice of the reducing agent and the reaction conditions.
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid group of this compound completely to the corresponding primary alcohol, (5-bromo-2,3-dichlorophenyl)methanol. umn.edu This reaction is generally carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reactive intermediates. umn.edu
The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires a multi-step procedure. One common method involves first converting the carboxylic acid to a derivative like an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder, more selective reducing agent. Sterically hindered hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H), are often used for this purpose at low temperatures to prevent over-reduction to the alcohol. umn.edu
Halogen Substituent Reactivity and Cross-Coupling Reactions
The three halogen atoms on the aromatic ring of this compound provide crucial handles for further molecular elaboration, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways of Bromine and Chlorine
Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aryl halides. nih.gov For an SₙAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). nih.gov In this compound, the carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.
The reactivity of halogens as leaving groups in SₙAr reactions generally follows the order F > Cl > Br > I. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, and the high electronegativity of fluorine makes this carbon more electrophilic. In this compound, the chlorine atoms would therefore be expected to be more susceptible to substitution by strong nucleophiles than the bromine atom, provided they are in an activated position. However, the positioning of the halogens relative to the activating carboxylic acid group (meta and para) complicates predictions without specific experimental data. In some systems, dual reactivity can be observed where either a halogen or a nitro group can be displaced. researchgate.net The reaction often requires harsh conditions, such as high temperatures and the use of very strong nucleophiles. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely used in modern organic synthesis. libretexts.orgwikipedia.org For haloaromatic compounds, the reactivity of the carbon-halogen bond in the key oxidative addition step with the palladium(0) catalyst generally follows the order C-I > C-Br > C-Cl. This differential reactivity is a significant advantage of this compound, as it allows for selective functionalization at the more reactive C-Br bond while leaving the two C-Cl bonds intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.org It is anticipated that this compound would selectively undergo Suzuki-Miyaura coupling at the C-5 (bromo) position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. nih.govnih.govnih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene (B28343), DMF, often with water) is crucial for the reaction's success. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | (none, PPh₃ is part of the complex) | K₂CO₃, Na₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 70-110 °C |
| Pd(OAc)₂ | PPh₃, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, t-AmOH, Dioxane | Room Temp. to 110 °C |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | K₂CO₃, CsF | Dioxane/H₂O, THF | 70-90 °C |
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond in this compound should allow for selective coupling with a terminal alkyne at the C-5 position. The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (typically CuI) and an amine base (such as triethylamine or diethylamine), which often serves as the solvent as well. organic-chemistry.orgresearchgate.net Copper-free conditions have also been developed. libretexts.org
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N), Diisopropylamine (DIPA) | THF, DMF, Toluene, or neat amine | Room Temp. to 80 °C |
| Pd(OAc)₂ | CuI | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Room Temp. to 100 °C |
| Pd/C (Copper-free) | None | Pyrrolidine, TBAA (Tetrabutylammonium acetate) | NMP, Water | Room Temp. to 100 °C |
C-H Functionalization Strategies on the Aromatic Ring (e.g., C–H allenylation)
Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach than traditional cross-coupling methods. For benzoic acids, the carboxylate group can act as a "weakly coordinating" directing group, guiding a catalyst to functionalize the C-H bond at the ortho position.
Ruthenium(II) catalysis, in particular, has proven effective for the C-H functionalization of benzoic acids with a wide range of coupling partners, including aryl, alkenyl, and alkynyl halides. rsc.orgresearchgate.net User-friendly ruthenium(II) biscarboxylate complexes, often modified with phosphine ligands like tricyclohexylphosphine, can facilitate these transformations. rsc.org The mechanism typically involves a reversible, base-assisted C-H bond metalation step, forming a cyclometalated ruthenium intermediate that then engages with the coupling partner. researchgate.netnih.gov Mechanistic studies involving deuterium (B1214612) labeling have confirmed that this initial C-H ruthenation is often the rate-limiting step in the catalytic cycle. nih.gov
While direct C-H functionalization studies on this compound are not extensively documented, the principles established for other substituted benzoic acids are applicable. The table below summarizes typical conditions for Ru(II)-catalyzed C-H functionalizations.
| Transformation | Catalyst System | Coupling Partner | Base/Additive | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Arylation | [Ru(p-cymene)Cl₂]₂ / PCy₃ | Aryl Halides (Ar-X) | K₂CO₃ or CsOAc | NMP or DMA | Good to Excellent |
| Alkenylation | [Ru(p-cymene)Cl₂]₂ / PCy₃ | Alkenyl Halides | KOAc | DMA | Moderate to Good |
| Alkynylation | [Ru(p-cymene)Cl₂]₂ / PCy₃ | Alkynyl Halides | NaOAc | DMA | Good |
| Alkylation | [Ru(p-cymene)Cl₂]₂ | Allyl Alcohols | NaOAc | DCE | Good to Excellent |
Data synthesized from studies on various benzoic acid derivatives. rsc.orgresearchgate.netnih.gov
A particularly interesting but less common transformation is C–H allenylation . This reaction introduces a versatile allene (B1206475) functional group onto the aromatic ring. While this specific reaction has not been reported for this compound, ruthenium(II)-catalyzed C-H allenylation has been successfully demonstrated on related aromatic amides, such as N-methoxybenzamides, using functionalized allenes. nih.gov These reactions proceed under mild conditions, even at room temperature, to produce valuable trisubstituted allenes with high regioselectivity. nih.gov Mechanistic studies suggest that the reaction proceeds via a carboxylate-assisted C-H metalation, indicating that benzoic acids are viable substrates for this type of transformation. nih.gov The application of this methodology to a substrate like this compound would be a novel pathway to highly functionalized and sterically hindered building blocks.
Formation of Polymeric Structures and Supramolecular Assemblies
Beyond covalent modifications, this compound can participate in the formation of highly organized, extended structures through both coordination chemistry and a network of non-covalent interactions.
Coordination Chemistry with Metal Centers (e.g., rare-earth ions, for related 3,5-dichlorobenzoic acid)
Substituted benzoic acids are excellent ligands for constructing coordination polymers and metal-organic frameworks (MOFs). The deprotonated carboxylate group can bind to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the aromatic backbone provides a rigid scaffold and can engage in further supramolecular interactions.
Rare-earth (RE) metal ions are particularly interesting due to their large ionic radii, high coordination numbers, and unique photoluminescent properties. nih.govuni-koeln.de Studies on the coordination of p-halobenzoic acids with rare-earth ions provide significant insight into the potential behavior of this compound. rsc.org Hydrothermal synthesis using p-iodobenzoic acid and a secondary terpyridine ligand with various rare-earth ions resulted in a series of binuclear or mononuclear complexes. rsc.org These structures demonstrate that halobenzoic acids effectively coordinate to RE centers, and the resulting molecular complexes are then assembled into 1D, 2D, or 3D supramolecular arrays through halogen and π-based interactions. rsc.org
| Rare-Earth Ion (RE³⁺) | Ligand System | Resulting Complex Type | Key Structural Feature |
|---|---|---|---|
| La, Ce | p-iodobenzoic acid, terpyridine | Binuclear | [RE(L)₃(tpy)(H₂O)]₂ |
| Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu, Y | p-iodobenzoic acid, terpyridine | Binuclear | [RE(L)₃(tpy)]₂·H₂O |
| Er, Tm | p-iodobenzoic acid, terpyridine | Oxalate-bridged Binuclear | RE₂(L)₄(tpy)₂(Ox) |
Data adapted from a systematic study on rare-earth p-iodobenzoic acid complexes (L = p-iodobenzoate, tpy = terpyridine, Ox = oxalate). rsc.org
Based on these findings, it is expected that this compound would also form stable complexes with rare-earth and other metal ions. The steric hindrance from the two ortho-chloro substituents might influence the coordination number and geometry around the metal center, potentially leading to novel structural motifs not observed in less hindered p-substituted analogues.
Non-Covalent Interactions: Halogen Bonding, Halogen-π, π-π Interactions, and Hydrogen Bonding in Crystal Engineering
The solid-state structure, or crystal packing, of this compound is dictated by a hierarchy of non-covalent interactions. These interactions are fundamental to crystal engineering, which seeks to design and control the formation of solid-state architectures. nih.gov
Hydrogen Bonding: The most powerful and predictable interaction is the hydrogen bond formed between the carboxylic acid moieties. Molecules of this compound are expected to form centrosymmetric dimers via a pair of strong O–H···O hydrogen bonds, a classic and robust supramolecular synthon.
Halogen Bonding: The presence of three halogen atoms (one bromine, two chlorine) makes halogen bonding a critical factor in directing the three-dimensional assembly of the hydrogen-bonded dimers. A halogen bond (C–X···Y) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (X), known as the σ-hole, and a nucleophilic region on an adjacent molecule (Y), such as a lone pair on another halogen or an oxygen atom. nih.gov
Two main types of halogen-halogen contacts are distinguished based on their geometry:
Type I: Have C–X···X' angles that are approximately equal (θ₁ ≈ θ₂), representing a geometrically symmetric contact.
Type II: Have a C–X···X' geometry where one angle is close to 180° and the other is close to 90° (θ₁ ≈ 180°, θ₂ ≈ 90°), which is characteristic of a true halogen bond where the σ-hole on X interacts with the nucleophilic equatorial belt of X'.
Studies on dihalogenated phenols and other halo-aromatics have shown that these interactions are distinct and play a crucial role in stabilizing the crystal lattice. nih.gov For this compound, a rich variety of halogen bonds (Br···Cl, Cl···Cl, Br···O, Cl···O) are possible, acting as "glue" to connect the primary dimeric units. nih.gov
The interplay of these varied non-covalent forces determines the final crystal packing, influencing the material's physical properties.
| Interaction Type | Donor | Acceptor | Description & Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Carboxyl O-H | Carbonyl O | Forms robust, planar centrosymmetric dimers; the primary structural motif. |
| Halogen Bond (Type II) | C-Br or C-Cl (σ-hole) | Halogen lone pair (Br, Cl) or Carbonyl O | Highly directional interaction that links dimers into chains or sheets. |
| Halogen-π Interaction | C-Br or C-Cl (σ-hole) | Aromatic π-system | Contributes to the packing of layers and overall lattice energy. |
| π-π Interaction | Aromatic π-system | Aromatic π-system | Face-to-face or offset stacking of aromatic rings, promoting dense packing. |
Applications of 5 Bromo 2,3 Dichlorobenzoic Acid As a Synthetic Intermediate and Building Block in Advanced Chemical Research
Precursor in Complex Organic Molecule Synthesis
The reactivity of the carboxyl group and the halogen substituents on the aromatic ring of 5-bromo-2,3-dichlorobenzoic acid positions it as a valuable precursor in the synthesis of complex organic molecules. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid halides, while the carbon-halogen bonds can participate in various cross-coupling reactions.
Design and Synthesis of Functionalized Organic Scaffolds
While direct examples of the use of this compound in the design of functionalized organic scaffolds are not readily found in current research, the applications of its structural analogs suggest its potential. For instance, related polyhalogenated benzoic acids are used to create rigid and sterically defined molecular frameworks. These scaffolds are crucial in medicinal chemistry and materials science for probing biological interactions and constructing materials with specific properties. The strategic placement of three halogen atoms in this compound could be exploited to direct the assembly of complex three-dimensional structures through selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, at the different halogenated positions.
Construction of Halogenated Biaryl Systems
Halogenated biaryl systems are important structural motifs in many pharmaceuticals and functional materials. The synthesis of these systems often relies on cross-coupling reactions where a halogenated aromatic compound is coupled with another aromatic partner. Although specific examples involving this compound are scarce, related compounds like 3-bromo-2,5-dichlorobenzoic acid have been investigated for their utility in synthesizing polyhalogenated biaryls. smolecule.com The differential reactivity of the C-Br and C-Cl bonds in this compound could potentially allow for sequential and site-selective cross-coupling reactions, enabling the controlled construction of complex biaryl structures with defined stereochemistry and electronic properties.
Role in Agrochemical Research and Development of Novel Active Compounds
Halogenated benzoic acids are a well-established class of compounds in the agrochemical industry, serving as intermediates in the synthesis of herbicides, insecticides, and fungicides. For example, 5-bromo-2-chlorobenzoic acid is utilized in the synthesis of various agrochemicals for crop protection. glindiachemicals.com The presence of multiple halogen atoms in this compound suggests its potential as a scaffold for the development of new agrochemical active ingredients. The specific halogenation pattern can influence the biological activity, environmental persistence, and selectivity of the final product. Researchers in this field could potentially use this compound as a starting material to synthesize novel pesticides with improved efficacy and environmental profiles.
Utilization in Material Science Research
The unique electronic and structural properties imparted by halogen atoms make halogenated organic compounds attractive for applications in material science.
Monomer for Polymer Synthesis (e.g., for related 3-bromo-2-chlorobenzoic acid)
Halogenated benzoic acids can serve as monomers for the synthesis of specialty polymers. For instance, the related compound 3-bromo-2-chlorobenzoic acid can be envisioned as a monomer for producing polyesters or polyamides with enhanced thermal stability and flame-retardant properties due to the presence of halogen atoms. The polymerization would typically involve the reaction of the carboxylic acid group with a suitable co-monomer containing alcohol or amine functionalities. The resulting polymers could find applications in high-performance plastics and engineering materials.
Components in Organic Electronic Materials (e.g., optoelectronic device applications, for related TM-dinuclear molecules)
Organic molecules with tailored electronic properties are at the heart of modern organic electronics. While there is no direct evidence of this compound being used in this context, related structures are of interest. For example, transition metal (TM)-dinuclear molecules, which can be constructed from functionalized aromatic ligands, have shown promise in optoelectronic device applications. The synthesis of the ligands for these molecules could potentially start from a highly functionalized building block like this compound. The electronic properties of the resulting TM-dinuclear complexes could be fine-tuned by the specific halogenation pattern of the benzoic acid derivative, influencing their performance in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Intermediate in Pharmaceutical Research (excluding clinical human trials)
This compound is a halogenated aromatic carboxylic acid that serves as a specialized building block in organic synthesis. Its utility in pharmaceutical research is primarily documented in patent literature, indicating its role as a key intermediate in the development of proprietary compounds. The specific arrangement of chloro and bromo substituents on the benzene (B151609) ring, combined with the reactive carboxylic acid group, makes it a valuable precursor for creating complex molecular architectures. While detailed studies in peer-reviewed academic journals are not abundant, its structural similarity to other known pharmaceutical intermediates suggests its potential in the exploration of new chemical entities.
The compound's chemical properties, particularly its molecular structure, are well-defined.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃BrCl₂O₂ |
| InChI Key | UEIAMAMGNCIAPZ-UHFFFAOYSA-N |
| Monoisotopic Mass | 267.86935 Da |
| Predicted XlogP | 3.4 |
Data sourced from PubChemLite.
Synthesis of Drug Precursors and Intermediates (e.g., SGLT2 inhibitors)
In medicinal chemistry, the synthesis of novel drug candidates often relies on versatile starting materials that can be elaborated into more complex structures. Halogenated benzoic acids are a well-established class of such precursors. For instance, the closely related isomer, 5-bromo-2-chlorobenzoic acid, is widely cited as a crucial starting material for the synthesis of several Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of antidiabetic drugs. Patented synthetic routes for drugs like Dapagliflozin and Empagliflozin frequently begin with 5-bromo-2-chlorobenzoic acid.
While direct, publicly available literature detailing the use of This compound as a precursor for SGLT2 inhibitors is limited, its structural features make it a compound of interest for such applications. The presence of multiple halogen atoms offers synthetic handles for various cross-coupling reactions, and the carboxylic acid can be converted into other functional groups like amides or ketones. Furthermore, the dichlorinated phenyl ring is a core component of some active pharmaceutical ingredients. For example, 2,3-dichlorobenzoic acid is a known precursor in the synthesis of the anti-epileptic drug Lamotrigine. The inclusion of a bromine atom at the 5-position, as in this compound, provides an additional, highly specific site for molecular modification, allowing synthetic chemists to systematically alter structures to explore their therapeutic potential.
Exploration of Derivatives with Potential Biological Activity (without specifying biological effects or dosage)
The strategic value of this compound lies in its function as a scaffold for generating libraries of novel compounds for biological screening. The chemical reactivity of its functional groups allows for the systematic creation of a diverse set of derivatives.
Key synthetic transformations can be envisioned at two primary sites:
The Carboxylic Acid Group: This group can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides. Each new group introduces different physicochemical properties to the molecule.
The Carbon-Bromine Bond: The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). This allows for the introduction of various aryl, alkyl, or alkynyl groups at this specific position, leading to significant structural diversity.
This systematic derivatization enables the creation of compound libraries where specific regions of the molecule are varied one at a time. These libraries are then subjected to high-throughput screening programs to identify molecules with potential biological activity. While the specific outcomes of such screenings involving derivatives of this compound are typically proprietary and detailed within patent filings, the principle of using it as a foundational structure for generating chemical diversity is a standard practice in modern drug discovery.
Table 2: Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | The primary subject of the article; a synthetic intermediate. |
| 5-Bromo-2-chlorobenzoic acid | A related isomer used as a precursor for SGLT2 inhibitors. |
| Dapagliflozin | An SGLT2 inhibitor drug mentioned as an example. |
| Empagliflozin | An SGLT2 inhibitor drug mentioned as an example. |
| 2,3-Dichlorobenzoic acid | A related precursor used in the synthesis of Lamotrigine. |
Theoretical and Computational Chemistry Studies of 5 Bromo 2,3 Dichlorobenzoic Acid
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, orbital energies, and charge distributions, providing a detailed picture of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of chemical compounds. For halogenated benzoic acids, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms—the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.
Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations not only predict the infrared and Raman spectra but also confirm that the optimized structure corresponds to a true energy minimum. For related molecules like 2-amino-5-bromobenzoic acid and 4-bromo-3-(methoxymethoxy) benzoic acid, studies have shown a strong correlation between the vibrational modes calculated via DFT and those observed experimentally.
Table 1: Representative DFT Methods Used for Analyzing Benzoic Acid Derivatives
| Computational Method | Basis Set | Common Applications |
|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, HOMO-LUMO Analysis |
| DFT (B3LYP) | 6-311+G | NBO Analysis, Thermodynamic Properties |
| HF (Hartree-Fock) | 6-311+G* | Initial Geometry Optimization, Comparison with DFT |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In computational studies of various substituted benzoic acids, the HOMO-LUMO gap is calculated to assess how different functional groups influence the molecule's electronic properties and reactivity. For example, analysis of compounds like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid has demonstrated that charge transfer occurs within the molecule, a phenomenon elucidated by examining the HOMO and LUMO energy levels.
Table 2: Conceptual Understanding of Frontier Orbitals in Aromatic Acids
| Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest energy orbital containing electrons | Region most likely to donate electrons in a reaction (nucleophilic) |
| LUMO | Lowest energy orbital without electrons | Region most likely to accept electrons in a reaction (electrophilic) |
| Energy Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower stability |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. MEP maps illustrate the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.
Typically, red or yellow areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For aromatic carboxylic acids, the most negative potential is generally located around the carbonyl oxygen atom of the carboxylic acid group, highlighting it as a primary site for electrophilic interaction. The hydrogen atom of the hydroxyl group, being electron-deficient, typically appears as a region of high positive potential.
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational chemistry excels at predicting spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental assignments.
As mentioned, DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies and their intensities can be used to generate theoretical FT-IR and FT-Raman spectra.
In practice, calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve the agreement with experimental data, a scaling factor is commonly applied to the computed frequencies. Detailed vibrational assignments for related molecules like 2-amino-5-bromobenzoic acid have been achieved by combining DFT calculations with experimental FT-IR and FT-Raman spectra, allowing for a comprehensive understanding of the molecule's vibrational modes.
Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Predicting ¹H and ¹³C NMR spectra can aid in the structural elucidation of complex organic molecules. DFT calculations can provide valuable insights into how the electronic environment of each nucleus, influenced by the surrounding functional groups, affects its chemical shift.
Recent studies on substituted benzoic acid esters have shown that computational DFT studies can help explain unexpected variances between predicted and experimental NMR chemical shifts, particularly for substituents in close proximity to the carboxylic acid group. Such analyses are crucial for understanding the conformational preferences of the molecule in solution, as different conformers can exhibit distinct NMR signals.
Mechanistic Insights from Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For 5-Bromo-2,3-dichlorobenzoic acid, this could involve studying its synthesis, degradation, or its participation in further chemical transformations.
Reaction Pathway Energetics and Transition State Characterization
By mapping the potential energy surface of a reaction, computational methods can identify the most favorable reaction pathways. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy barrier, determined from the energy difference between the reactants and the transition state, is a key predictor of reaction kinetics.
For instance, the synthesis of this compound could be modeled to understand the regioselectivity of the bromination and chlorination steps. Transition state theory, combined with quantum chemical calculations, allows for the precise characterization of the geometry and energetic properties of these fleeting, high-energy structures.
Table 2: Hypothetical Energetic Data for a Key Reaction Step Involving this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | -5.7 |
| Products | -15.2 |
| Note: This table is illustrative and not based on published experimental or computational data. |
Solvent Effects and Catalytic Influence on Reaction Mechanisms
The surrounding environment, particularly the solvent, can have a profound impact on reaction mechanisms and rates. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the energetics of a reaction pathway. This is particularly important for reactions involving charged or highly polar species, where solvent stabilization can significantly alter the activation barriers.
Furthermore, the role of catalysts in reactions involving this compound can be computationally investigated. By modeling the interaction of the catalyst with the reactants and transition states, it is possible to understand how the catalyst lowers the activation energy. This can provide valuable insights for the design of more efficient catalytic systems. For example, the mechanism of a Lewis acid-catalyzed halogenation could be explored, detailing the coordination of the catalyst and its effect on the electrophilicity of the halogenating agent.
Advanced Analytical Methodologies in Research on 5 Bromo 2,3 Dichlorobenzoic Acid and Its Derivatives
Chromatographic Techniques for Separation and Quantification in Complex Research Matrices
Chromatography is a cornerstone for the analysis of 5-Bromo-2,3-dichlorobenzoic acid, enabling the separation of the target analyte from starting materials, byproducts, and other impurities. The choice of technique is dictated by the analyte's volatility, polarity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and quantification of this compound due to its non-volatile and polar nature. Reversed-phase (RP) HPLC methods are commonly developed for halogenated benzoic acids. sielc.comsielc.com A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netnih.gov
Method development for a related compound, 2,3-dichlorobenzoic acid, utilized a C18 column with a gradient elution system. researchgate.netnih.govsemanticscholar.org The mobile phase often consists of an aqueous component, frequently buffered or acidified, and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.cominternationaljournalssrg.org For instance, a method for 2,3-dichlorobenzoic acid used a mobile phase of 0.01M ammonium acetate buffer (pH 2.5) and methanol in a gradient elution. researchgate.netnih.gov UV detection is standard, with the detection wavelength set to capture the chromophore of the benzoic acid ring system, often around 210 nm. researchgate.netnih.govsielc.com
Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. researchgate.netnih.govinternationaljournalssrg.org Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). internationaljournalssrg.orgresearchgate.net For example, a validated method for a similar compound demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999. internationaljournalssrg.orgresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Halogenated Benzoic Acid Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or 0.01 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient to 40°C |
| Detection | UV at 210 nm or 227 nm |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal decomposition in the GC inlet. colostate.edu Therefore, derivatization is a mandatory step to convert the carboxylic acid into a more volatile and thermally stable ester derivative. colostate.eduresearchgate.net
Common derivatization strategies include alkylation to form esters, such as methyl esters. colostate.edu This can be achieved using reagents like diazomethane or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. colostate.edunih.gov Another effective method is silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
Once derivatized, the resulting volatile compound can be separated on a low- to mid-polarity capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., DB-5). nih.gov The oven temperature is programmed to ramp up to ensure the separation of the derivative from other volatile components in the sample. nih.gov
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative monitoring of chemical reactions involving this compound. It allows chemists to track the consumption of the starting material and the appearance of the product over time. For instance, in the synthesis of 5-bromo-2-chlorobenzoic acid from its nitrile precursor, HPLC was used to monitor the reaction until the starting material was less than 1.0%, a task for which TLC is also well-suited for providing quick qualitative checks. google.com
A typical TLC setup would involve a silica gel plate as the stationary phase and a solvent system (mobile phase) of varying polarity, often a mixture like ethyl acetate and hexane. The choice of solvent system is optimized to achieve a clear separation between the spots corresponding to the starting material, product, and any byproducts. Visualization of the spots is typically achieved under UV light, as the aromatic ring of the benzoic acid is UV-active.
High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and quantification capabilities compared to classical TLC. While less common for simple reaction monitoring, HPTLC could be applied for the simultaneous analysis of multiple samples or for the quantification of impurities in synthetic intermediates of this compound.
Mass Spectrometry (MS) Applications in Structural Elucidation and Quantitative Research
Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation method, it becomes an indispensable tool for both the identification of unknown compounds and the sensitive quantification of target analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for the analysis of this compound in complex research matrices. It combines the superior separation power of HPLC with the detection specificity and structural information provided by MS. For MS compatibility, volatile mobile phase additives like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate buffers. sielc.comsielc.comumb.edu
LC-MS is crucial for confirming the identity of the synthesized compound by providing its molecular weight. High-resolution mass spectrometry (HRMS) can further provide the exact mass, which helps in determining the elemental composition and confirming the chemical formula. In the study of drug metabolism, LC-MS/MS (tandem mass spectrometry) is used to identify and quantify metabolites of compounds containing dichlorobenzoic acid moieties. umb.edu This technique offers high sensitivity and specificity through methods like multiple reaction monitoring (MRM). researchgate.net
Table 2: Typical Mass Spectrometry Parameters for LC-MS Analysis
| Parameter | Typical Setting |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap |
| Scan Mode | Full Scan for identification, MRM for quantification |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile compounds by GC with detection by MS. nih.gov For the analysis of this compound, this technique requires prior derivatization to convert the acid into a volatile form, as discussed in the GC section. nih.gov
The primary application of GC-MS in this context is the structural confirmation of the derivatized analyte. The mass spectrometer fragments the ionized molecule in a reproducible pattern, creating a unique mass spectrum that serves as a chemical "fingerprint." This spectrum can be compared to spectral libraries for identification. A GC-MS method was developed for the determination of 3,5-dichlorobenzoic acid, a metabolite of the drug MDL 72,222, after methylation with diazomethane. nih.gov This highlights the utility of GC-MS for identifying and quantifying derivatized acidic analytes in biological or other complex samples. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination in Research Samples
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the chemical analysis of compounds such as this compound, providing highly precise measurements of mass-to-charge ratios (m/z). reading.ac.uk This exceptional accuracy allows for the determination of a compound's elemental formula, a critical step in structure elucidation and sample verification. reading.ac.uk Unlike standard mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can resolve closely spaced peaks, enabling the differentiation of compounds with very similar nominal masses. reading.ac.uk This capability is crucial for distinguishing target analytes from isobaric interferences in complex mixtures. reading.ac.uk
The primary advantage of HRMS is its ability to measure mass with an error typically below 5 parts per million (ppm). This low margin of error significantly increases confidence in the proposed elemental composition of an unknown compound or confirms the identity of a synthesized one. For this compound (C₇H₃BrCl₂O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would yield a value extremely close to this theoretical mass, confirming the compound's elemental formula. This technique offers high sensitivity and specificity over a wide mass range, making it invaluable for detailed molecular characterization. reading.ac.uk
The table below illustrates the principle of accurate mass determination for this compound using HRMS. It compares the calculated theoretical exact mass with a hypothetical experimental value, demonstrating the minimal mass error characteristic of the technique.
Table 1: HRMS Accurate Mass Determination for this compound An interactive data table demonstrating the precision of HRMS.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₃BrCl₂O₂ |
| Theoretical Exact Mass (Monoisotopic) | 267.8690 Da |
| Hypothetical Experimental Mass | 267.8698 Da |
| Mass Difference | +0.0008 Da |
X-ray Diffraction Studies for Solid-State Structure Analysis
X-ray diffraction (XRD) is a powerful analytical technique used to investigate the solid-state structure of crystalline materials, including this compound and its derivatives. By analyzing the pattern of scattered X-rays that pass through a crystal, researchers can deduce the arrangement of atoms and molecules within the crystal lattice. This information is fundamental to understanding a material's physical and chemical properties. For substituted benzoic acids, XRD studies often reveal the formation of characteristic supramolecular structures, such as centrosymmetric dimers linked by hydrogen bonds between their carboxyl groups. researchgate.net
Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional molecular and supramolecular structure of a crystalline compound. mdpi.com This technique requires a high-quality single crystal, from which detailed diffraction data can be collected to solve and refine the crystal structure. The resulting structural model provides exact atomic coordinates, allowing for the precise calculation of bond lengths, bond angles, and torsion angles. mdpi.com
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Substituted Benzoic Acid This interactive table presents typical crystallographic parameters obtained from an SCXRD experiment.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.544 |
| b (Å) | 11.761 |
| c (Å) | 9.872 |
| α (°) | 90 |
| β (°) | 98.73 |
| γ (°) | 90 |
| Volume (ų) | 980.5 |
Powder X-ray Diffraction in Material Characterization
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline or powdered solid samples. researchgate.net Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on bulk material, making it highly suitable for routine characterization. The method produces a diffraction pattern, which is a plot of diffraction intensity versus the scattering angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. suniv.ac.in
In research involving this compound, PXRD is instrumental for several applications. It can be used to confirm the identity of a synthesized batch by matching its PXRD pattern to a known standard. Furthermore, it is a primary tool for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can have distinct physical properties, and PXRD allows for their unambiguous identification and characterization. The technique can also be used to assess sample purity and monitor solid-state transformations, such as those induced by changes in temperature (Variable-Temperature PXRD). nih.gov
Table 3: Representative Powder X-ray Diffraction (PXRD) Data An interactive table showing a typical list of 2θ angles and relative intensities for a crystalline organic compound.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 85 |
| 15.8 | 5.61 | 45 |
| 22.1 | 4.02 | 100 |
| 25.2 | 3.53 | 70 |
| 28.9 | 3.09 | 60 |
Future Research Directions and Emerging Trends for 5 Bromo 2,3 Dichlorobenzoic Acid
Development of Novel and Sustainable Synthetic Routes
The industrial and laboratory-scale synthesis of halogenated benzoic acids is continuously evolving, driven by the need for higher efficiency, lower costs, and greater environmental sustainability. Current research focuses on moving away from harsh reaction conditions and stoichiometric reagents that generate significant waste.
Future synthetic strategies for 5-Bromo-2,3-dichlorobenzoic acid are expected to focus on:
Catalytic Systems: The use of catalysts to improve reaction selectivity and yield is a key area of research. For instance, in the synthesis of related compounds like 5-bromo-2-chlorobenzoic acid, catalysts have been employed to inhibit the formation of unwanted isomers, such as 4-bromo-2-chlorobenzoic acid. google.com This approach, which can involve adding salts like sodium sulfide (B99878) during bromination in an NBS/sulfuric acid system, allows for the synthesis of high-purity products that require minimal refining. google.com
Process Intensification: Developing "one-pot" or continuous flow reactions can significantly reduce waste, energy consumption, and production time. Methods that simplify the process, such as synthesizing 5-bromo-2-chlorobenzoic acid from inexpensive raw materials like 2-chlorine benzotrichloride (B165768) without the need to purify intermediates, are being explored to enhance industrial viability. google.com
Green Chemistry Principles: The replacement of hazardous solvents and reagents is a major goal. Research into synthetic routes for similar compounds, such as 3,5-dichlorobenzoic acid, emphasizes short process flows and high safety coefficients to overcome the limitations of older methods. google.com Future work will likely explore alternative brominating and chlorinating agents and solvent-free reaction conditions. The development of scalable processes that increase yield and reduce cost, as demonstrated for key pharmaceutical intermediates, will be crucial. researchgate.net
Exploration of New Derivatization Pathways and Functionalization Strategies
The reactivity of the carboxylic acid group and the potential for substitution of the halogen atoms make this compound a versatile scaffold for creating new molecules. Future research will delve into novel ways to modify this core structure to generate derivatives with tailored properties.
Key areas of exploration include:
On-Surface Synthesis: A cutting-edge approach involves using benzoic acid derivatives as building blocks for creating highly ordered, two-dimensional covalent structures directly on a substrate. researchgate.net This on-surface chemistry, which can be controlled by the number and position of halogen atoms, opens the door to creating novel molecular rows and other nanostructures from this compound. researchgate.net
Cross-Coupling Reactions: The bromine and chlorine atoms on the aromatic ring are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of new functional groups, a strategy widely used in medicinal chemistry. nih.gov
Bio-conjugation and Amide Formation: The carboxylic acid function can be readily converted into amides by reacting with amines. This pathway is fundamental for creating compounds with biological activity. For example, 2,5-dibromobenzoic acid has been reacted with aniline (B41778) to produce 5-Bromo-2-(phenyl-amino)-benzoic acid, demonstrating a straightforward derivatization route. nih.gov Similar strategies can be applied to create libraries of amide derivatives of this compound for screening.
Advanced Applications in Interdisciplinary Fields (e.g., sensing, novel materials)
The unique electronic and structural properties imparted by the halogen atoms and the carboxylic acid group position this compound and its derivatives as candidates for applications beyond traditional organic chemistry.
Emerging applications are being explored in:
Novel Materials: As mentioned, the ability to use halogenated benzoic acids in on-surface synthesis provides a pathway to novel 1D and 2D materials. researchgate.net These highly organized architectures could have applications in electronics and optics. Furthermore, derivatives of benzoic acid have been used to create silver nanoparticles, suggesting a role in the development of new nanomaterials with unique properties. preprints.org
Sensing and Analytical Standards: While direct sensing applications are still nascent, functionalized aromatic compounds are staples in the development of chemical sensors. The reactive sites on this compound could be functionalized with chromophores or fluorophores to create chemosensors for detecting specific analytes. Related compounds like 2,5-Dichlorobenzoic acid have been used as calibration standards in analytical chemistry, indicating a potential role for its bromo- and dichloro-analogs in environmental and chemical analysis. sigmaaldrich.com
Biomaterials: Benzoic acid scaffolds are found in molecules designed for specific biological interactions, such as the allosteric stabilization of proteins. mdpi.com This suggests that polymers or other materials derived from this compound could be designed for specific interactions with biological systems, leading to applications in drug delivery or medical devices.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Property Modeling
The complexity of chemical reactions and the vastness of chemical space make the discovery of new molecules and reactions a time-consuming process. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for accelerating this process.
For this compound, AI and ML can be applied to:
Predict Reaction Outcomes: Machine learning models are being trained on vast datasets of chemical reactions to predict the products, yields, and selectivity of new transformations. chemeurope.comrjptonline.org Such tools could be used to identify the most promising reaction conditions for synthesizing or derivatizing this compound, minimizing trial-and-error experimentation. nih.gov
Model Molecular Properties: AI algorithms can predict a wide range of chemical and physical properties from a molecule's structure alone. For example, ML combined with quantum chemical calculations has been used to determine Hammett's constants for substituted benzoic acid derivatives, which are crucial for understanding their reactivity. acs.org This approach could be used to predict the electronic properties, solubility, and potential bioactivity of novel derivatives of this compound before they are ever synthesized.
Automate Synthesis Planning: AI-driven platforms can analyze a target molecule and propose viable synthetic routes by working backward from the product (retrosynthesis). nih.gov This technology could help chemists design more efficient and novel pathways to complex molecules starting from this compound.
High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery
To efficiently explore the potential of this compound as a core structure, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are essential.
Future research will leverage these technologies by:
Generating Derivative Libraries: this compound can serve as a key building block in combinatorial chemistry. By reacting it with a diverse set of chemical partners through established reaction pathways (e.g., amidation, esterification), large, focused libraries of related compounds can be generated. acs.org This approach allows for the systematic exploration of the chemical space around the parent molecule.
High-Throughput Screening (HTS): Once a library of derivatives is created, HTS allows for the rapid testing of millions of compounds against a specific biological target, such as an enzyme or a cell-based assay. youtube.com This automated process can quickly identify "hits"—compounds that exhibit a desired activity. For example, screening of benzoic acid derivatives has successfully identified compounds that inhibit sirtuin enzymes or modulate lipid accumulation in microorganisms. nih.govnih.gov
Fragment-Based and Dynamic Combinatorial Chemistry: In fragment-based dynamic combinatorial chemistry (DCC), smaller molecular fragments are allowed to reversibly combine in the presence of a biological target. The target protein template-guides the formation and amplification of the best-binding combinations. nih.gov this compound could serve as a rigid scaffold fragment in a DCC system to discover highly specific inhibitors for various enzymes. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2,3-dichlorobenzoic acid?
- Methodology :
- Halogenation of benzoic acid derivatives : Bromination of 2,3-dichlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid medium is a documented approach for introducing bromine at the 5-position .
- Multi-step carboxylation : A method analogous to the synthesis of 5-bromo-2,4-difluorobenzoic acid involves sequential halogenation and carboxylation. For example, bromination of a chlorinated benzotrifluoride intermediate followed by carboxylation with butyllithium at low temperatures (-75°C) and hydrolysis .
Q. How can researchers ensure high purity during synthesis?
- Purification Techniques :
- Crystallization : Use of polar solvents (e.g., ethanol/water mixtures) to isolate the product. Purity >95% is achievable through recrystallization .
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients resolves halogenated byproducts .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in bromination?
- Experimental Design :
- Temperature : Lower temperatures (-75°C) favor meta-bromination over para-substitution in dichlorobenzoic acid derivatives due to kinetic control .
- Catalyst Effects : Use of Lewis acids (e.g., FeCl₃) can shift selectivity by stabilizing transition states. Comparative studies with/without catalysts are recommended .
Q. What analytical challenges arise in characterizing halogenated benzoic acids?
- Spectroscopic Challenges :
- NMR Signal Overlap : Cl/Br substituents cause complex splitting patterns. Deuterated DMSO or acetone improves resolution for ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) is critical to distinguish isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) and confirm molecular formulas .
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Stepwise Optimization :
- Bromination : Conduct small-scale trials with varying Br₂/NBS ratios (1.0–1.2 eq) to identify minimal excess required .
- Carboxylation : Monitor CO₂ gas flow rates and reaction time to prevent over-carboxylation, which degrades the aromatic ring .
Comparative and Mechanistic Studies
Q. What are the stability considerations for this compound under storage?
- Degradation Pathways :
- Hydrolysis : The esterification of the carboxylic acid group in humid conditions can occur. Store at 0–6°C in airtight containers with desiccants .
- Light Sensitivity : UV exposure may cleave C-Br bonds. Use amber vials for long-term storage .
- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks quantify degradation rates .
Q. How does the electronic effect of substituents influence reactivity?
- Mechanistic Insights :
- Electron-Withdrawing Groups : Cl and Br substituents deactivate the ring, directing electrophilic attacks to the least deactivated position (meta to -COOH) .
- DFT Calculations : Computational modeling (e.g., Gaussian 09) predicts charge distribution and reaction sites, aiding in rational design of derivatives .
- Experimental Validation : Compare experimental bromination sites with DFT-predicted sites to refine computational models .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
